molecular formula C15H12BrN3O4S B2857198 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide CAS No. 1021105-35-0

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide

Cat. No.: B2857198
CAS No.: 1021105-35-0
M. Wt: 410.24
InChI Key: QCPOMPMREJPBBP-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is a synthetic small molecule designed for advanced research applications, particularly in medicinal chemistry and antibiotic discovery. This compound features a hybrid architecture, integrating a 5-bromothiophene moiety and a 1,3,4-oxadiazole ring, a privileged structure in drug design known for its diverse biological activities . The 2,5-dimethoxybenzamide group further contributes to its potential for molecular interaction with biological targets. This structural combination suggests promise for investigating new therapeutic agents. Research into analogous compounds, particularly those containing the 5-bromothiophene unit, has demonstrated significant antibacterial potency. For instance, recent studies have shown that 5-bromo-N-alkylthiophene-2-sulfonamides exhibit potent activity against challenging, drug-resistant bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) with remarkably low minimum inhibitory concentrations (MIC) . Furthermore, the 1,3,4-oxadiazole core is a well-established pharmacophore in anticancer agent development, with numerous derivatives documented to induce apoptosis and inhibit various enzyme systems such as tyrosine kinases . The presence of these structural motifs makes this compound a valuable candidate for screening in antimicrobial and anticancer assays, as well as for structure-activity relationship (SAR) studies aimed at optimizing potency and understanding its mechanism of action. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound to explore its potential in combating multidrug-resistant pathogens and in oncological research.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c1-21-8-3-4-10(22-2)9(7-8)13(20)17-15-19-18-14(23-15)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPOMPMREJPBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then cyclized with an appropriate reagent to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 2,5-dimethoxybenzoyl chloride under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide exhibit a range of biological activities:

  • Antimicrobial Properties : The presence of the oxadiazole ring is linked to antimicrobial effects against various pathogens. Studies on related compounds have shown efficacy against bacterial and fungal infections.
  • Anticancer Activity : The bromothiophene component may enhance the compound's interactions with cancer cell targets. Research on similar oxadiazole derivatives has indicated potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds containing oxadiazole structures have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related oxadiazole derivatives. Results indicated that these compounds effectively inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms . this compound's structure suggests it may exhibit similar or enhanced activities due to the presence of the bromothiophene moiety.

Case Study 2: Antimicrobial Efficacy

Research on compounds with oxadiazole rings showed promising results against Gram-positive and Gram-negative bacteria. The incorporation of bromine in this compound could potentially enhance its antimicrobial potency .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AOxadiazole + BenzamideAnticancer
Compound BThiophene + OxadiazoleAntimicrobial
This compoundBromothiophene + Oxadiazole + DimethoxybenzamideAnticancer, Antimicrobial

The table illustrates how the unique combination of structural features in this compound may contribute to its distinct biological profile compared to other compounds.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, while the oxadiazole ring could contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole and Thiazole/Thiophene Moieties

Compound 7c–7f ()

These derivatives share a 1,3,4-oxadiazole core but are substituted with aminothiazole and methylphenyl groups. Key differences include:

  • Molecular Weight : 375–389 g/mol (vs. 410.24 g/mol for the target compound).
  • Functional Groups: Methylphenyl and aminothiazole substituents (vs. bromothiophene and dimethoxybenzamide).
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j) ()
  • Molecular Formula : C₂₂H₁₅BrN₄O₂ (MW: 448 g/mol).
  • Key Features : Benzoxazole replaces bromothiophene, and a methylphenyl group substitutes the dimethoxybenzamide.
  • Spectroscopy : IR C-Br stretch at 530 cm⁻¹ (similar to bromothiophene in the target compound). EIMS m/z 448 (M+1) .

Thiadiazole and Thiazole Derivatives

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide ()
  • Core Structure : 1,3,4-thiadiazole (vs. oxadiazole in the target compound).
  • Substituents : Methoxyphenyl groups (vs. bromothiophene and dimethoxybenzamide).
  • Biological Relevance: Known for insecticidal and fungicidal activities .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Molecular Features : Chlorothiazole and difluorobenzamide (vs. bromothiophene and dimethoxybenzamide).

Benzamide Derivatives with Varied Substituents

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide ()
  • Substituents : Triethoxybenzamide (vs. dimethoxybenzamide) and chlorothiophene (vs. bromothiophene).
  • Impact of Halogens : Chlorine (smaller, less polarizable) vs. bromine (bulkier, enhances lipophilicity) .

Comparative Analysis: Key Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Melting Point (°C) Notable Features
Target Compound C₁₅H₁₂BrN₃O₄S 410.24 Bromothiophene, dimethoxybenzamide Not reported High lipophilicity (Br, methoxy groups)
7c–7d C₁₆–₁₇H₁₇–₁₉N₅O₂S₂ 375–389 Aminothiazole, methylphenyl 134–178 Lower MW, higher crystallinity
4j C₂₂H₁₅BrN₄O₂ 448 Benzoxazole, methylphenyl Not reported Benzoxazole core, EIMS m/z 448
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂N₃OS 289.69 Chlorothiazole, difluorobenzamide Not reported Hydrogen-bonded crystal packing

Research Findings and Implications

  • Steric Considerations : The dimethoxybenzamide group may introduce steric hindrance, affecting solubility and interaction with enzymes (e.g., PFOR inhibition in ) .
  • Biological Potential: While direct activity data for the target compound is unavailable, structurally related compounds exhibit antimicrobial, insecticidal, and enzyme-inhibitory properties .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, alongside synthesis methods and case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a bromothiophene moiety with an oxadiazole ring and a dimethoxybenzamide group. Its chemical formula is C14H12BrN3O3C_{14}H_{12}BrN_3O_3 with a molecular weight of approximately 368.17 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the biological activity of the compound.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Related oxadiazole derivativeAntifungal16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment.

Cytotoxicity Studies

Cytotoxicity assessments indicate that while the compound exhibits potent biological activity against pathogens and cancer cells, it also needs to be evaluated for toxicity against normal cells. In vitro tests on L929 mouse fibroblast cells revealed that at lower concentrations (up to 50 µM), the compound did not significantly affect cell viability. However, at higher concentrations (100 µM), cytotoxic effects were observed.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The oxadiazole ring may interact with enzymes critical for microbial survival or cancer cell proliferation.
  • Cell Membrane Disruption: The lipophilic nature of the bromothiophene moiety could facilitate penetration into bacterial membranes or cancer cell membranes.
  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Oxadiazole Ring: Using appropriate reagents such as hydrazine derivatives and carbonyl compounds.
  • Bromination: Introducing the bromothiophene group via bromination reactions.
  • Final Coupling Reaction: Reacting the oxadiazole with dimethoxybenzoyl chloride to form the final product.

Q & A

Q. What are the standard synthetic routes for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves: (i) Cyclization of a substituted hydrazide with carbon disulfide to form the oxadiazole ring . (ii) Coupling the oxadiazole intermediate with 5-bromothiophene-2-carboxylic acid derivatives via nucleophilic substitution or amide bond formation . (iii) Introducing the 2,5-dimethoxybenzamide group using coupling agents like EDC/HOBt .
  • Optimization : Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromothiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the oxadiazole ring) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Assays :
  • Enzyme Inhibition : Test against targets like tyrosine kinases or PFOR enzymes using spectrophotometric assays (e.g., NADH oxidation rates) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Approach :
  • ADME Prediction : Use tools like SwissADME to predict solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinase ATP-binding pockets) to prioritize substituent modifications .
    • Case Study : Modifying the methoxy groups to trifluoromethyl or halogenated analogs may enhance membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Analysis Framework :
  • Assay Conditions : Compare solvent systems (DMSO vs. aqueous buffers) and cell viability endpoints (e.g., ATP vs. resazurin assays) .
  • Structural Analogues : Evaluate bioactivity trends in derivatives (e.g., bromine vs. chlorine substitution on thiophene) .
  • Target Selectivity : Use kinase profiling panels to identify off-target effects .

Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?

  • Methods :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes .
  • Western Blotting : Assess downstream signaling pathways (e.g., phosphorylation status of MAPK/ERK) .
  • Metabolomics : Track metabolite changes in treated cells via LC-MS to identify disrupted pathways .

Q. What synthetic strategies improve regioselectivity during oxadiazole ring formation?

  • Solutions :
  • Catalytic Systems : Use Cu(I) catalysts to direct cyclization toward 1,3,4-oxadiazole over 1,2,4-isomers .
  • Microwave-Assisted Synthesis : Reduce side reactions and enhance yield (e.g., 80% yield in 30 mins vs. 12 hrs conventional heating) .

Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic substitutions?

  • Case Study :
  • Steric Effects : Bulky groups (e.g., adamantyl) on the oxadiazole ring hinder amide bond formation .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine on thiophene) increase electrophilicity, enhancing reactivity in Suzuki couplings .

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